N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Description
N-[5-[(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide is a synthetic organic compound featuring a thiazole ring substituted at the 5-position with a (2,5-dichlorophenyl)methyl group and at the 2-position with an acetamide moiety. The thiazole core, a five-membered heterocycle containing sulfur and nitrogen, is structurally analogous to bioactive molecules such as penicillin derivatives, as noted in studies of related acetamide compounds . The 2,5-dichlorophenyl substituent introduces lipophilicity and steric bulk, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7(17)16-12-15-6-10(18-12)5-8-4-9(13)2-3-11(8)14/h2-4,6H,5H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXIXURLORNTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)CC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing changes that result in various biological activities.
Biological Activity
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its versatility in biological applications, particularly in the fields of antimicrobial and anticancer research. The following sections delve into the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H10Cl2N2OS
- Molecular Weight : 303.29 g/mol
- CAS Number : 685884
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that this compound may disrupt cellular processes by inhibiting key enzymes involved in metabolic pathways, leading to reduced cellular energy and ultimately cell death. This mechanism is particularly relevant in the context of cancer therapy and antimicrobial action.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against various pathogens with MIC values ranging from 0.22 to 0.25 μg/mL for certain derivatives .
- Biofilm Formation Inhibition : this compound was shown to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential utility in treating infections associated with biofilms .
Anticancer Activity
The anticancer properties of this compound have also been investigated:
- Cytotoxicity : The thiazole moiety is essential for cytotoxic activity against various cancer cell lines. For example, certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Structure Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring significantly enhances the cytotoxic effects. Variations in substituents can lead to different levels of activity, emphasizing the importance of molecular structure in therapeutic efficacy .
Case Studies
Several case studies have explored the biological activities of thiazole derivatives similar to this compound:
- Antitumor Activity : A study evaluated a series of thiazole derivatives and found that modifications at specific positions on the thiazole ring could enhance anticancer activity against human glioblastoma and melanoma cell lines .
- Antibacterial Efficacy : In another investigation, thiazole derivatives were synthesized and assessed for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited superior antibacterial activity compared to existing antibiotics .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Dichlorophenyl Substitution Patterns
Positional isomerism of chlorine atoms on the phenyl ring significantly impacts molecular conformation and bioactivity. For example:
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): The 2,6-dichloro substitution results in a dihedral angle of 79.7° between the phenyl and thiazole rings, fostering intermolecular N–H···N hydrogen bonds that stabilize crystal packing .
- N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives (): The 2,4-dichloro configuration in oxadiazole derivatives correlates with selective anticancer activity (e.g., IC50 = 2.46 μg/mL against Hep-G2 liver cancer cells) .
Heterocycle Variations: Thiazole vs. Oxadiazole
Replacing the thiazole ring with oxadiazole (a nitrogen-rich heterocycle) introduces distinct electronic and hydrogen-bonding capabilities:
- Thiazole-based compounds (e.g., ): The sulfur atom enhances lipophilicity, while the nitrogen enables hydrogen bonding, as seen in the R2,2(8) hydrogen-bonded chains of 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide .
- Oxadiazole-based compounds (): The oxadiazole core, with two nitrogen atoms, may improve solubility or metabolic stability. Derivatives demonstrated notable anticancer activity, though direct comparisons to thiazole analogs are lacking .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
